molecular formula C8H11N3 B13129534 3,5-Dimethylpicolinimidamide

3,5-Dimethylpicolinimidamide

Cat. No.: B13129534
M. Wt: 149.19 g/mol
InChI Key: JHSQQCCBBPXJFV-UHFFFAOYSA-N
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Description

3,5-Dimethylpicolinimidamide is a chemical compound with the molecular formula C8H11N3 It is a derivative of picolinic acid and features two methyl groups attached to the 3rd and 5th positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethylpicolinimidamide typically involves the reaction of 3,5-dimethylpyridine with cyanamide under specific conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the imidamide group. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylpicolinimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the specific reaction and desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a wide range of substituted picolinimidamides .

Scientific Research Applications

3,5-Dimethylpicolinimidamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dimethylpicolinimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,5-Dimethylpicolinimidamide include other picolinic acid derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique imidamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

3,5-dimethylpyridine-2-carboximidamide

InChI

InChI=1S/C8H11N3/c1-5-3-6(2)7(8(9)10)11-4-5/h3-4H,1-2H3,(H3,9,10)

InChI Key

JHSQQCCBBPXJFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)C(=N)N)C

Origin of Product

United States

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